2,5-Bis(aminomethyl)tetrahydrofuran
Overview
Description
Synthesis Analysis
The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran has been achieved through various methods, including the acid-catalyzed condensation of 2,5-bis(diethylhydroxymethyl)furan with indole and the controlled reaction pathway over Rh/HZSM-5, enhancing the sequence of dehydration–hydrogenation of 2,5-diformylfuran dioxime due to the surface acidity on the HZSM-5 support (Wang et al., 2005); (Xu et al., 2018).
Molecular Structure Analysis
The molecular structure of 2,5-Bis(aminomethyl)tetrahydrofuran has been characterized in several studies. For example, X-ray crystal structures of related compounds reveal insights into the spatial arrangement and bonding interactions within the molecule and its derivatives, contributing to a deeper understanding of its chemical behavior and reactivity (Wang et al., 2005).
Chemical Reactions and Properties
2,5-Bis(aminomethyl)tetrahydrofuran undergoes various chemical reactions, including its use as a monomer in polymerization processes to create novel biobased furan polyesters, showcasing its versatility in synthesizing new materials with potentially valuable applications (Jiang et al., 2014).
Physical Properties Analysis
The physical properties of 2,5-Bis(aminomethyl)tetrahydrofuran-based polyesters, such as molecular weight and structural characteristics, have been thoroughly investigated, indicating the influence of the methylene units in the dicarboxylic segments on the materials' properties (Jiang et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,5-Bis(aminomethyl)tetrahydrofuran, including its reactivity and interaction with various chemical agents, have been explored to synthesize and modify polymers and other materials. This includes its role in the enzymatic polymerization processes and the synthesis of biobased polyesters, highlighting its potential in sustainable material development (Jiang et al., 2014).
Scientific Research Applications
1. Biomass Conversion and Biorefinery
- Application : 2,5-Bis(aminomethyl)tetrahydrofuran is derived from biomass and has potential applications in the conversion of biomass to fuels, chemicals, and materials .
- Method : The catalytic hydrogenation of both the aldehyde group and the furan ring in 5-Hydroxymethylfurfural (HMF) forms 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). A ruthenium catalyst (5 wt. % Ru/C) was used for the aqueous phase hydrogenation of HMF under 7 MPa of H2 pressure .
- Results : This process provides an excellent selectivity toward both BHMF and BMHTHF .
2. Synthesis of Bio-Based Diol
- Application : 2,5-Bis(aminomethyl)tetrahydrofuran is a stable bio-based diol with numerous applications as a monomer for bio-materials and fuels .
- Method : Various synthetic procedures have been developed to produce 2,5-Bis(aminomethyl)tetrahydrofuran .
- Results : The different synthetic approaches have their own advantages and limitations, and future developments are expected to make this compound part of the biorefinery market .
3. Synthesis of Biomass-Derived Diamines Monomers
- Application : 2,5-Bis(aminomethyl)tetrahydrofuran can be used in the synthesis of biomass-derived diamines monomers .
- Method : Specific methodology details were not provided in the source .
- Results : The work offers an effective methodology for the controlled synthesis of biomass-derived diamines monomers .
Future Directions
The development of facile protocols for the selective synthesis of biomass-derived diamine is a highly desirable pursuit in the field of heterogeneous catalysis . The application of renewable resources to replace fossil resources for the production of primary diamines is highly desired . Therefore, the development of effective methods for the preparation of diamines from bio-based renewable materials is an attractive prospect in view of establishing the sustainable development of societies .
properties
IUPAC Name |
[5-(aminomethyl)oxolan-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIPRQHXNUUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467021 | |
Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(aminomethyl)tetrahydrofuran | |
CAS RN |
66918-21-6 | |
Record name | 2,5-BIS(AMINOMETHYL)TETRAHYDROFURAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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